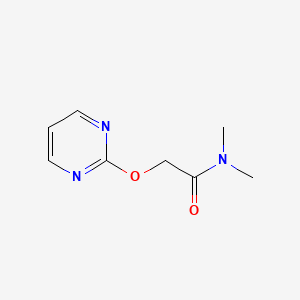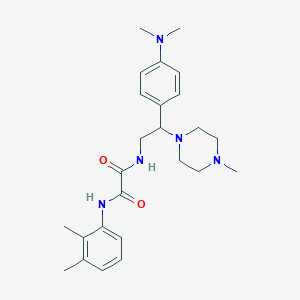
N-(2-Amino-1-cyclohexylethyl)-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Amino-1-cyclohexylethyl)-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 1826250-87-6 . It has a molecular weight of 350.93 . The IUPAC name for this compound is N-(2-amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9,15,17,19H,1-3,7-8,10-14,21H2,(H,22,23);1H . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available from the search results. The compound has a molecular weight of 350.93 , but further details about its physical and chemical properties would require additional research.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is structurally related to various imidazole derivatives, which have been explored for their potential as antitumor agents. Some of these derivatives have shown promising results in preclinical testing, indicating the potential of related structures in drug development for cancer treatment (Iradyan, Arsenyan, & Stepanyan, 2009).
- The structure of N-(2-Amino-1-cyclohexylethyl)-3,4-dihydro-1H-isochromene-8-carboxamide hydrochloride shares some similarities with the class of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides. These compounds were developed in the 1970s and 1980s and have been subject to research for their effects on drug markets, prevalence, and harm (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Industrial and Environmental Applications
- The related compound acrylamide, which shares some structural features with the compound , has wide industrial applications. It serves as a precursor in the production of polymers like polyacrylamide, used in water treatment, pulp and paper processing, and mining. Research on acrylamide also provides insight into potential environmental impacts and risk assessments (Taeymans et al., 2004).
Biochemical and Pharmacological Research
- Research has been conducted on the role of cytochromes P450, particularly CYP2E1, in the oxidative bioactivation of small hydrophobic chemicals, which might share similarities in metabolic pathways with the compound . These studies are valuable for understanding the enzymatic, metabolic, and molecular mechanisms of toxicity, genotoxicity, and carcinogenicity (Ghanayem & Hoffler, 2007).
Polymer Science
- Studies on the auto-oxidation of aliphatic polyamides have relevance due to structural similarities. These studies help in understanding the behavior of related compounds under oxidative conditions, which can be crucial for material stability and industrial applications (Richaud et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-11-17(14-5-2-1-3-6-14)20-18(21)15-8-4-7-13-9-10-22-12-16(13)15;/h4,7-8,14,17H,1-3,5-6,9-12,19H2,(H,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNPRUBWQNBSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=CC=CC3=C2COCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)
![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)



